

Application Note: Analytical Standards and Protocols for N-Oleoyl Alanine (OlAla)

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Compound of Interest		
Compound Name:	N-Oleoyl alanine	
Cat. No.:	B15544588	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: **N-Oleoyl alanine** (OlAla) is an endogenous N-acyl amino acid, belonging to a class of lipid-signaling molecules.[1] Structurally, it consists of an alanine headgroup linked to an oleic acid chain via an amide bond.[2] There is growing interest in OlAla as a potential therapeutic agent for various conditions, including drug dependence, and as a biomarker for certain diseases.[1][3] Studies in rodent models have demonstrated its promise in reducing the rewarding effects of nicotine and alcohol and alleviating withdrawal symptoms.[4][5][6]

This document provides detailed application notes and protocols for the analytical quantification of **N-Oleoyl alanine** in biological matrices, focusing on a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[1] [4]

Physicochemical Properties and Analytical Standards

Accurate quantification begins with a well-characterized analytical standard. **N-Oleoyl alanine** is commercially available from suppliers such as Cayman Chemical.[1] Key properties are summarized below.

Table 1: Physicochemical Properties of N-Oleoyl Alanine



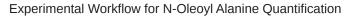
Property	Value	Source
IUPAC Name	(2S)-2-[[(Z)-octadec-9- enoyl]amino]propanoic acid	[7]
Molecular Formula	C21H39NO3	[7][8][9]
Molecular Weight	353.5 g/mol	[7][8]
CAS Number	745733-78-2	[7][8]
Appearance	A solution in ethanol (10 mg/ml)	[8]
Purity	≥95%	[8]
Storage	-20°C	[8][9]
Stability	≥ 2 years at -20°C	[8]
Solubility	DMF: 10 mg/ml; DMSO: 30 mg/ml; Ethanol: 50 mg/ml	[8]

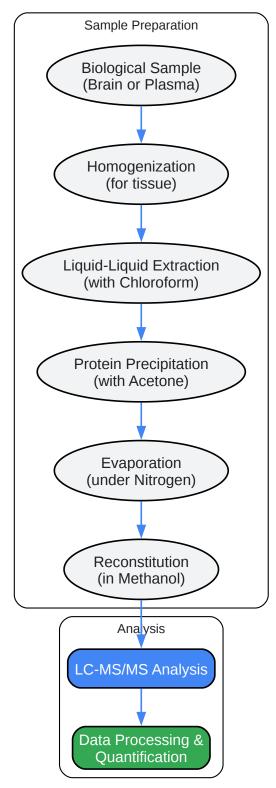
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

A robust and sensitive method for the quantification of **N-Oleoyl alanine** in biological samples such as brain tissue and plasma has been developed and validated using HPLC-MS/MS.[1] This method demonstrates high recovery (>90%) and precision (bias within ±20%), overcoming limitations of lower sensitivity and recovery found in broader lipidomic panels.[1][3][4]

Experimental Workflow Diagram







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Caption: Experimental workflow for **N-Oleoyl alanine** quantification.



Reagents and Materials

- Solvents: HPLC grade acetone, acetonitrile, methanol, and water.[1]
- Acids/Bases: ACS grade formic acid and hydrochloric acid (HCl).[1]
- Salts: Certified ammonium acetate.[1]
- Extraction Solvent: ACS grade chloroform.[1]
- Inhibitor: Phenylmethylsulfonyl fluoride (PMSF).[1]
- Analytical Standards: **N-Oleoyl alanine**, N-Oleoyl glycine, and a suitable internal standard such as arachidonoyl glycine-d₈ (AraGly-d₈) are available from Cayman Chemical.[1]

Protocol: Sample Preparation from Brain Tissue

This protocol is adapted from a validated method for analyzing **N-Oleoyl alanine** in mouse brain tissue.[1]

- Homogenization: Weigh the whole brain and homogenize it in 1,400 μL of a 2:1:1 solution of chloroform, methanol, and 50 mM Tris-HCl buffer (pH 8.0) containing PMSF.[1]
- Internal Standard: Add the internal standard (e.g., AraGly-d₈) to the homogenate.
- Centrifugation: Vortex the samples and centrifuge for 10 minutes at 3,000 rpm at 4°C.[5]
- Extraction: Collect the lower organic layer. Re-extract the remaining aqueous layer twice with
 0.8 mL of chloroform each time.[5]
- Drying: Pool the organic layers and evaporate the solvent under a stream of nitrogen.
- Protein Precipitation: Perform a protein precipitation step by adding 0.1 mL of chloroform and 1 mL of cold acetone.[5]
- Final Preparation: Evaporate the samples again and reconstitute the residue in 50 μL of methanol for analysis.[5]



Protocol: LC-MS/MS Instrumental Analysis

The following tables summarize the instrumental conditions for the analysis.[1]

Table 2: HPLC Parameters

Parameter	Setting
Instrument	Sciex ExionLC 2.0 or equivalent
Column	Zorbax XDB C18 (4.6 × 75 mm, 3.5 μm)
Column Temperature	40 °C
Mobile Phase A	Water with 13 mM ammonium acetate and 1% formic acid
Mobile Phase B	Acetonitrile
Flow Rate	1 mL/min
Injection Volume	4 μL
Gradient	Start at 50% B, ramp to 100% B over 10 min, hold for 2.4 min, return to 50% B in 0.1 min, hold for 2.5 min
Total Run Time	15 min

Table 3: Mass Spectrometry Parameters

Parameter	Setting	
Instrument	Sciex 6500 QTRAP or equivalent	
Ion Source	IonDrive Turbo V with TurbolonSpray	
Source Temperature	700°C	

Quantitative Data



Using the described HPLC-MS/MS method, endogenous and post-administration concentrations of **N-Oleoyl alanine** have been quantified in mice.[1]

Table 4: N-Oleoyl Alanine Concentrations in Mouse Tissues

Tissue	Condition	Concentration (Mean ± SD)
Whole Brain	Endogenous	1.6 ± 1.4 pmol/g
Whole Brain	20 min post-injection (60 mg/kg, i.p.)	379 ± 100 pmol/g
Plasma	Endogenous	Below Limit of Quantification (LOQ)
Plasma	20 min post-injection (60 mg/kg, i.p.)	8,400 ± 3,500 pmol/mL

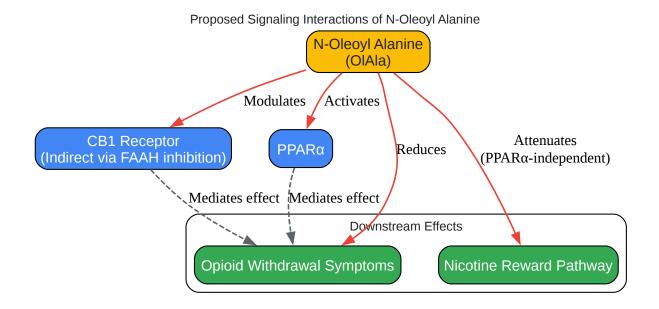
Data sourced from Karin et al., 2023.[1]

Biological Context and Signaling Pathways

N-Oleoyl alanine is recognized for its role in modulating the neurobiological processes underlying drug addiction.[5][6] Its mechanism of action involves interaction with key cellular receptors, although the pathways are still under investigation.

Signaling Pathway Diagram





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Caption: Proposed signaling interactions of N-Oleoyl alanine.

N-Oleoyl alanine has been shown to activate peroxisome proliferator-activated receptor-alpha (PPARα) and inhibit fatty acid amide hydrolase (FAAH) in vitro.[10] Its ability to reduce the signs of morphine withdrawal is dependent on both PPARα and CB₁ receptor signaling pathways.[10] However, its attenuation of nicotine reward appears to occur through a PPARα-independent mechanism, suggesting a distinct mode of action in different contexts of drug dependence.[5]

Conclusion

The analytical methods and standards detailed in this note provide a robust framework for the accurate quantification of **N-Oleoyl alanine** in preclinical and clinical research. The validated HPLC-MS/MS protocol offers the sensitivity and reliability required to investigate its pharmacokinetics and role in various physiological and pathological processes. Adherence to these standards is crucial for generating reproducible data and advancing our understanding of this promising lipid mediator.



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References

- 1. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [mdpi.com]
- 3. High-performance liquid chromatography-tandem mass spectrometry method for the analysis of N-oleoyl glycine and N-oleoyl alanine in brain and plasma PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Oleoyl Alanine attenuates Nicotine Reward and Spontaneous Nicotine Withdrawal in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-oleoyl glycine and N-oleoyl alanine attenuate alcohol self-administration and preference in mice [pubmed.ncbi.nlm.nih.gov]
- 7. N-Oleoyl alanine | C21H39NO3 | CID 44423663 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.usbio.net [cdn.usbio.net]
- 10. Frontiers | N-Oleoylglycine and N-Oleoylalanine Do Not Modify Tolerance to Nociception, Hyperthermia, and Suppression of Activity Produced by Morphine [frontiersin.org]
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